![molecular formula C42H74NO10P B1243831 (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1243831.png)
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple stereocenters and unsaturated fatty acid chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Esterification: The initial step often involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with a suitable alcohol to form the corresponding ester.
Phosphorylation: The ester is then subjected to phosphorylation using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) to introduce the phosphoryl group.
Amination: The phosphorylated intermediate is then reacted with an amine, such as (2S)-2-amino-3-hydroxypropanoic acid, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Reduction of the phosphoryl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Electrophiles: Acyl chlorides, alkyl halides
Major Products
Epoxides: Formed from the oxidation of unsaturated fatty acid chains.
Diols: Resulting from further oxidation of epoxides.
Amides and Esters: Produced through nucleophilic substitution reactions involving the amino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid is used as a model compound to study complex reaction mechanisms and stereochemistry. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction pathways.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and membrane dynamics. The presence of unsaturated fatty acid chains suggests it may interact with lipid bilayers, influencing membrane fluidity and function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate cellular processes makes it a candidate for drug development, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of specialized surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid involves its interaction with cellular membranes and signaling pathways. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane properties and influencing signal transduction processes. Molecular targets may include membrane-bound receptors and enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-hydroxypropyl (9Z)-9-tetradecenoate
- (2R)-3-{(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy-2-[(9E,12E)-9,12-octadecadienoyloxy]propyl (6E,9E,12E)-6,9,12-octadecatrienoate
- [(2S)-2-Hydroxy-3-({hydroxy[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-2-(octadecanoyloxy)propoxy]phosphoryl}oxy)propoxy]phosphonic acid
Uniqueness
What sets (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid apart from similar compounds is its specific combination of stereochemistry and functional groups. The presence of two unsaturated fatty acid chains and a phosphoryl group provides unique chemical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C42H74NO10P |
|---|---|
Peso molecular |
784 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39H,3-10,15-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b13-11-,14-12-,19-17-,20-18-/t38-,39+/m1/s1 |
Clave InChI |
ZTNFQEXYTMNFHG-SOFXVBFTSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




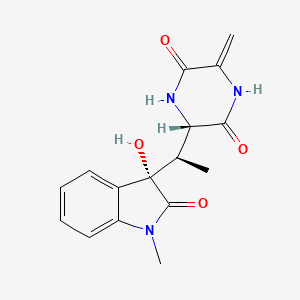
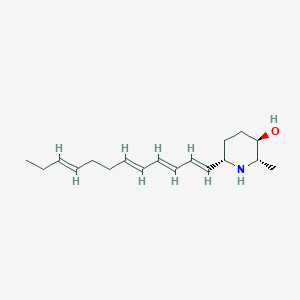
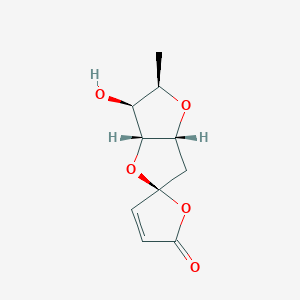



![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
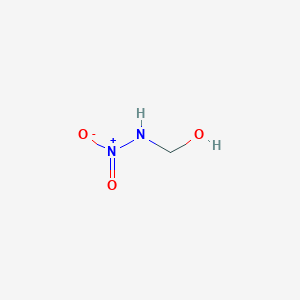
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate](/img/structure/B1243766.png)
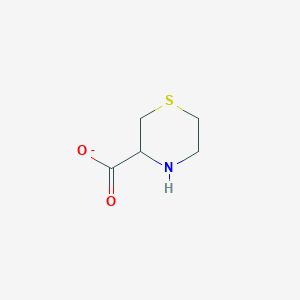
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
